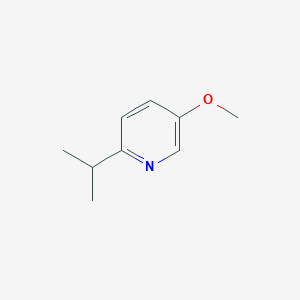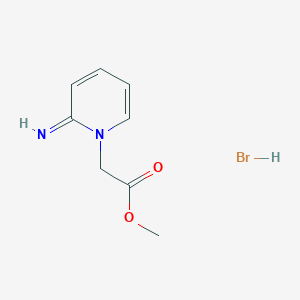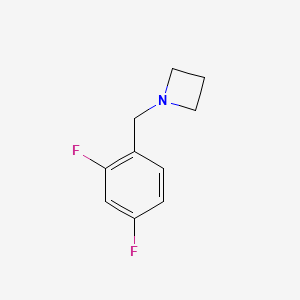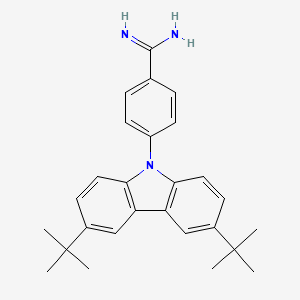
Ethyl 5-bromo-3-methylpyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-3-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H9BrN2O2 It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-3-methylpyrazine-2-carboxylate can be synthesized through the bromination of ethyl 5-methylpyrazine-2-carboxylate. The reaction typically involves the use of a brominating agent, such as bromine or N-bromosuccinimide (NBS), under controlled conditions to ensure selective bromination at the desired position . The reaction is usually carried out at a relatively low temperature to prevent over-bromination and to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The bromination reaction is monitored closely to avoid side reactions and to maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-bromo-3-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-3-methylpyrazine-2-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 5-bromo-3-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Ethyl 5-bromo-3-methylpyrazine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-methylpyrazine-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Ethyl-2,5-dimethylpyrazine: A structurally related compound with different substituents on the pyrazine ring, leading to distinct chemical and biological properties.
5-Methyl-2-pyrazinecarboxylic acid: Another pyrazine derivative with different functional groups, affecting its solubility and reactivity.
Propiedades
Fórmula molecular |
C8H9BrN2O2 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
ethyl 5-bromo-3-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-3-13-8(12)7-5(2)11-6(9)4-10-7/h4H,3H2,1-2H3 |
Clave InChI |
KOKFFITXPSTTII-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=C(N=C1C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(tert-Butoxycarbonyl)oxy]benzoate](/img/structure/B13666740.png)
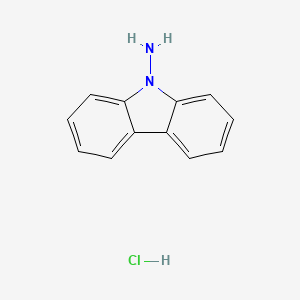

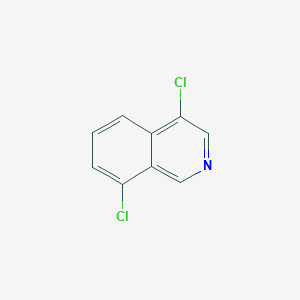
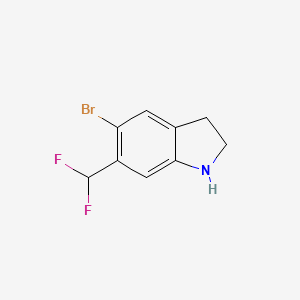
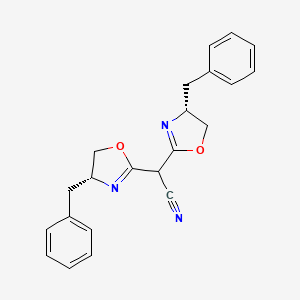
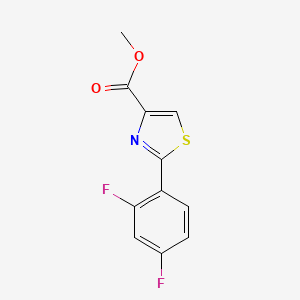

![6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666803.png)
